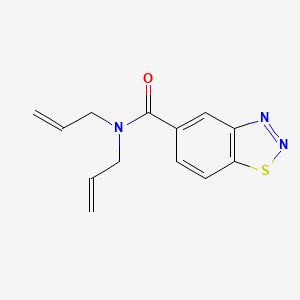

N,N-diallyl-1,2,3-benzothiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiadiazole derivatives, including N,N-diallyl-1,2,3-benzothiadiazole-5-carboxamide, often involves palladium(II)-catalyzed reactions, which enable the functionalization of C-H bonds in various carboxamide systems. Techniques include arylation and oxygenation, achieving high stereocontrol and regioselectivity, highlighting the efficiency and versatility of these methods in constructing complex molecules (Reddy et al., 2016).

Molecular Structure Analysis

The structural analysis of benzothiadiazole derivatives reveals a significant inclination between the benzothiadiazole moiety and adjoining groups, contributing to their chemical behavior. X-ray crystallography provides insight into the precise geometry and stereochemistry of these compounds, aiding in understanding their reactivity and interactions (Matković-Čalogović et al., 2003).

Chemical Reactions and Properties

N,N-diallyl-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical transformations, including electrophilic substitution and coupling reactions. These reactions are facilitated by the compound’s ability to act as a directing group, enabling selective functionalization at desired positions. The compound's reactivity is influenced by its structural features, such as the presence of electron-withdrawing or donating groups, which affect its electronic properties and reactivity patterns (Qian et al., 2017).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry often focuses on the synthesis and characterization of compounds with potential therapeutic or material applications. For instance, the study of heterocyclic compounds, including benzothiazole derivatives, plays a crucial role in developing new pharmaceuticals and advanced materials. These compounds' unique structural properties make them attractive targets for synthesis and functionalization, leading to new discoveries in drug development and material science (Nishiwaki & Fujiyama, 1972).

Catalytic Processes and Organic Synthesis

Catalytic processes involving benzothiazole derivatives demonstrate significant potential in organic synthesis, offering efficient pathways to construct complex molecules. For example, TEMPO-catalyzed electrochemical C–H thiolation represents a metal- and reagent-free method for synthesizing benzothiazoles, highlighting the versatility of these compounds in organic synthesis and their potential applications in pharmaceuticals and organic materials (Qian et al., 2017).

Antimicrobial and Antiviral Activities

Benzothiazole derivatives have been explored for their antimicrobial and antiviral activities, offering potential applications in treating infections and developing new antimicrobial agents. Studies have shown that certain benzimidazolecarboxamides exhibit in vitro antimicrobial activity against various pathogens, suggesting their potential as leads for developing new antimicrobial drugs (Göker et al., 1998).

Sensor Technology and Material Science

In material science and sensor technology, benzothiazole derivatives have been utilized in developing advanced materials and sensors. For example, polyamic acids containing benzothiazole pendent groups have shown potential in enzyme-free hydrogen peroxide biosensors, demonstrating the application of benzothiazole derivatives in developing sensitive and selective biosensing platforms (Hua et al., 2011).

Eigenschaften

IUPAC Name |

N,N-bis(prop-2-enyl)-1,2,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-3-7-16(8-4-2)13(17)10-5-6-12-11(9-10)14-15-18-12/h3-6,9H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGYNHJFOZAYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1=CC2=C(C=C1)SN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7040159 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)